(2S)-2-azaniumylnonanoate
Description
(2S)-2-azaniumylnonanoate is a chiral amino acid derivative characterized by a nine-carbon aliphatic chain (nonanoate backbone) with a protonated amine group (azaniumyl) at the second carbon in the (S)-configuration. The compound’s structure combines hydrophobic (alkyl chain) and hydrophilic (azaniumyl and carboxylate) regions, making it amphipathic. Its systematic IUPAC name is this compound, with a molecular formula of C₉H₁₉NO₂ and a molecular weight of 189.25 g/mol (calculated from atomic masses) .
Properties
IUPAC Name |
(2S)-2-azaniumylnonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFOKXICYJJSC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a broader class of α-azaniumyl carboxylates. Below is a comparative analysis with key analogues:
Table 1: Comparative Analysis of (2S)-2-azaniumylnonanoate and Related Compounds
Key Differences and Functional Implications
Chain Length and Hydrophobicity: this compound’s nine-carbon chain enhances lipophilicity compared to shorter analogues like (2S)-2-aminopentanoic acid (5C chain). This property may improve membrane permeability in drug delivery systems . In contrast, the guanidino-substituted pentanoic acid (C₉H₁₈N₄O₄) has polar guanidino and keto groups, favoring interactions with charged biomolecules like nucleic acids .
Stereochemical Considerations: The (S)-configuration at C2 in this compound is critical for chiral recognition in enzymatic processes, similar to L-amino acids. This contrasts with non-chiral derivatives like ethyl 2-oxidanylidene-ethanoate (), which lack stereocenters .
Functional Group Diversity: Peptide derivatives (e.g., L-Alanyl-L-alanyl-L-prolyl-L-alanine) exhibit multiple azaniumyl groups, enabling hydrogen bonding and tertiary structure formation, unlike the single azaniumyl group in this compound .
Physicochemical Properties
- Solubility: The carboxylate group in this compound enhances water solubility compared to non-ionic analogues like 2-Aminoanilinium 4-methylbenzenesulfonate ().
- pKa Values: The azaniumyl group (pKa ~9–10) and carboxylate (pKa ~2–3) create zwitterionic behavior at physiological pH, akin to amino acids like (2S)-2-aminopentanoic acid .
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